molecular formula C6H3F3N2S B3125948 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 329978-21-4

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile

Cat. No.: B3125948
CAS No.: 329978-21-4
M. Wt: 192.16 g/mol
InChI Key: DEYWGGKDOKCYST-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile is a heterocyclic compound that contains a thiazole ring substituted with a trifluoromethyl group and an acetonitrile group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Scientific Research Applications

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Thiazole derivatives, including this compound, are investigated for their potential use as anticancer, anti-inflammatory, and neuroprotective agents.

    Industry: It is used in the development of agrochemicals, dyes, and photographic sensitizers.

Preparation Methods

The synthesis of 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile typically involves the reaction of 2-bromo-1-(trifluoromethyl)ethanone with thiourea under basic conditions to form the thiazole ring. The resulting intermediate is then reacted with acetonitrile to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2S/c7-6(8,9)4-3-12-5(11-4)1-2-10/h3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYWGGKDOKCYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329978-21-4
Record name 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile
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2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile
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